molecular formula C₄H₅D₅O₃ B1156227 3-Methoxy-1,2-propanediol-d5

3-Methoxy-1,2-propanediol-d5

Cat. No.: B1156227
M. Wt: 111.15
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-1,2-propanediol-d5 is a deuterated stable isotope form of 3-Methoxy-1,2-propanediol (CAS 623-39-2), a compound also known as glycerol 1-monomethyl ether . This deuterated analog, where five hydrogen atoms are replaced by deuterium, is specifically designed for use as a sophisticated internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary research value lies in enabling precise and accurate quantification of the native compound in complex biological and chemical matrices, thereby minimizing analytical variability. As an internal standard, it is critical for pharmacokinetic studies, metabolic pathway profiling, and ensuring data reliability in analytical method development and validation. The compound is exclusively for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Material Safety Data Sheet (MSDS) for complete handling and safety information prior to use .

Properties

Molecular Formula

C₄H₅D₅O₃

Molecular Weight

111.15

Synonyms

1-Methoxy-2,3-propanediol-d5;  3-Methoxy-1,2-dihydroxypropane-d5;  Glycerin-α-monomethyl ether-d5;  Glycerol 1-monomethyl ether-d5;  NSC 6752-d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies

Stereo- and Regioselective Synthesis of 3-Methoxy-1,2-propanediol-d5

The controlled synthesis of this compound focuses on introducing five deuterium (B1214612) atoms into the propanediol (B1597323) backbone. Achieving this with high stereochemical and regiochemical purity is paramount. Synthetic strategies often involve the use of deuterated precursors or the direct exchange of hydrogen for deuterium on a pre-existing molecular scaffold.

Catalytic hydrogen-deuterium (H-D) exchange reactions represent a powerful and common method for introducing deuterium into organic molecules. researchgate.net These reactions typically utilize a heterogeneous or homogeneous catalyst in the presence of a deuterium source, most commonly deuterium oxide (D₂O).

For the synthesis of this compound, a suitable precursor like 3-methoxy-1,2-propanediol (B53666) can be subjected to H-D exchange. Heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Rhodium on carbon (Rh/C) are often employed due to their efficiency and ease of separation from the reaction mixture. researchgate.net The reaction is typically carried out under neutral conditions with D₂O as the deuterium source, often in the presence of hydrogen or deuterium gas to facilitate the catalytic cycle. researchgate.netmdpi.com For instance, a Pd/C-Al-D₂O system offers an environmentally benign approach where deuterium gas is generated in situ from the reaction between aluminum and D₂O. mdpi.com

Homogeneous catalysts, such as ruthenium complexes, can also mediate H-D exchange with D₂O. researchgate.netresearchgate.net These catalysts can offer high selectivity under specific reaction conditions. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for maximizing the deuterium incorporation at the desired positions while minimizing side reactions.

Table 1: Comparison of Catalytic Systems for H-D Exchange

Catalyst System Deuterium Source Typical Conditions Advantages
Heterogeneous (e.g., Pd/C, Pt/C) D₂O, D₂ gas Neutral pH, elevated temperature Facile catalyst removal, commercially available
Homogeneous (e.g., Ru complexes) D₂O Mild to moderate temperatures High selectivity, tunable reactivity

| Pd/C-Al-D₂O | D₂O | Room temperature | Environmentally benign, in situ D₂ generation |

The synthesis can also commence from a deuterated precursor. A logical starting material would be a deuterated glycerol (B35011) or propanediol derivative. For example, the synthesis could start from 1,3-propanediol (B51772), which is then selectively methylated. google.com If a fully deuterated 1,3-propanediol is used as the precursor, the subsequent synthetic steps must be carefully controlled to preserve the isotopic labeling.

The mechanism of catalytic H-D exchange on a metal surface generally involves the dissociative adsorption of both the organic substrate and the deuterium source (e.g., D₂). The substrate forms surface-bound intermediates, allowing for the stepwise exchange of hydrogen atoms with adsorbed deuterium atoms. The efficiency and regioselectivity of the exchange are influenced by the steric accessibility of the C-H bonds and their bond dissociation energies. In the case of 3-methoxy-1,2-propanediol, the protons on the carbon backbone are the targets for exchange. The protons of the hydroxyl groups are also readily exchanged with D₂O but are often back-exchanged to protons during aqueous workup unless the final product is specifically maintained in a deuterated solvent.

Isotopic Purity and Enrichment Assessment during Synthesis

Several analytical techniques are employed to determine the isotopic purity and the specific sites of deuterium labeling.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is a rapid and sensitive method for assessing isotopic purity. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, one can determine the distribution of isotopologues (molecules that differ only in their isotopic composition). The relative abundances of the D₀ to D₅ species can be used to calculate the percentage of deuterium incorporation. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both quantifying isotopic enrichment and confirming the positions of the deuterium labels. rsc.org

¹H NMR: In ¹H NMR, the incorporation of deuterium results in a decrease in the signal intensity of the corresponding proton. By integrating the signals and comparing them to an internal standard or a non-deuterated reference signal within the molecule, the percentage of deuterium at each position can be calculated. nih.govgoogle.com

²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a spectrum where each signal corresponds to a specific deuterium-labeled position in the molecule. nih.govwiley.com This confirms the location of the labels.

¹³C NMR: The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and shifts in the ¹³C NMR spectrum, which can also be used to confirm the sites of deuteration.

The combination of MS and NMR techniques provides a comprehensive evaluation of the isotopic enrichment and structural integrity of the synthesized this compound. rsc.orgresearchgate.net

| ²H NMR | Direct detection and confirmation of labeled positions | Unambiguous confirmation of deuteration sites mdpi.com |

Derivatization and Functionalization for Enhanced Research Utility

To expand the applications of this compound, it can be chemically modified or derivatized. This may involve introducing functional groups that act as probes, tags, or reactive handles for conjugation to other molecules.

The two hydroxyl groups of this compound are the primary sites for derivatization. Standard esterification or etherification reactions can be used to attach various functional moieties.

Click Chemistry Handles: One powerful strategy is the introduction of a "clickable" functional group, such as an azide (B81097) or an alkyne. For example, one of the hydroxyl groups could be converted to an azide. This allows for the subsequent, highly efficient and specific conjugation to other molecules bearing a complementary alkyne or cyclooctyne (B158145) group via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. This approach is widely used in chemical biology for labeling and tracking molecules within complex biological systems. nih.gov

Fluorescent Probes: A fluorescent dye can be attached to the molecule, typically through an ester or ether linkage. This allows for visualization and tracking of the molecule using fluorescence microscopy.

Biotinylation: The introduction of a biotin (B1667282) tag allows for strong and specific binding to avidin (B1170675) or streptavidin proteins. This is a common strategy for affinity purification, immobilization, and detection in various biochemical assays.

These functionalization strategies transform the deuterated internal standard into a versatile chemical tool, enabling its use in a broader range of research applications beyond simple quantification.

Application in Metabolic Pathway Elucidation and Mechanistic Biochemistry

Utilization of 3-Methoxy-1,2-propanediol-d5 as an Isotopic Tracer

Isotopic tracers allow researchers to follow a specific molecule through a series of biochemical reactions. nih.gov By introducing a labeled compound into a biological system, scientists can track the appearance of the isotopic label in downstream metabolites, providing clear insights into metabolic connections and pathway fluxes. nih.gov this compound is particularly useful as an internal standard in quantitative studies or as a tracer to map its own metabolic fate.

While deuterium (B1214612) labels trace the hydrogen atoms, the intact carbon backbone of this compound allows researchers to follow the core structure of the molecule through metabolic processes. When this deuterated compound is introduced into a defined biochemical system, such as a cell culture or a purified enzyme assay, its transformation products will retain the deuterium labels, resulting in a distinct mass signature.

For example, if 3-Methoxy-1,2-propanediol (B53666) undergoes oxidation or conjugation, the resulting metabolites can be identified by searching for their predicted masses plus the mass shift corresponding to the five deuterium atoms. This method allows for the unambiguous identification of metabolites derived from the administered tracer, distinguishing them from endogenous molecules. This is a powerful technique for understanding how genetic or environmental perturbations affect specific metabolic pathways. nih.gov

Below is a hypothetical data table illustrating how mass spectrometry could be used to trace the metabolism of this compound compared to its non-labeled (d0) counterpart.

CompoundChemical FormulaMolecular Weight (d0)Expected Molecular Weight (d5)Mass Shift (m/z)
3-Methoxy-1,2-propanediolC4H10O3106.12111.15+5
Hypothetical Metabolite A (Oxidation)C4H8O4120.10125.13+5
Hypothetical Metabolite B (Glucuronidation)C10H18O9282.24287.27+5

This table is for illustrative purposes and shows the expected mass shift for the parent compound and potential metabolites due to deuterium labeling.

Enzymes often exhibit high specificity for their substrates. By using this compound, researchers can investigate whether an enzyme or a series of enzymes can recognize and process this molecule. If the deuterated compound is successfully transformed, it confirms that it can act as a substrate. The analysis of the products formed provides direct evidence of the type of reaction catalyzed by the enzyme, such as oxidation, reduction, or cleavage. plos.orgnih.gov

For instance, studies on various alcohol dehydrogenases or oxidoreductases could utilize this tracer to determine their capacity to act on glycerol (B35011) ethers. acs.org The presence of deuterated products would confirm enzymatic activity and help to elucidate the transformation mechanism. This approach is crucial for characterizing newly discovered enzymes and for understanding the metabolic pathways of xenobiotics and other small molecules. nih.gov

Kinetic Isotope Effect (KIE) Studies with this compound

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov Measuring the KIE is a powerful tool for studying reaction mechanisms, particularly for identifying rate-limiting steps and characterizing the transition state of a reaction. researchgate.netnih.gov

Experimental ConditionObserved Reaction Rate (kH)Observed Reaction Rate (kD)KIE (kH/kD)Interpretation
Enzyme X + Substrate1.0 µmol/min0.2 µmol/min5.0C-H bond cleavage is likely the rate-limiting step.
Enzyme Y + Substrate1.0 µmol/min0.95 µmol/min1.05C-H bond cleavage is not involved in the rate-limiting step.

This table presents hypothetical KIE data to illustrate how it can be used to identify rate-limiting steps in enzymatic reactions.

The transition state is a fleeting, high-energy configuration that molecules pass through as they transform from reactants to products. nih.gov Its structure cannot be observed directly, but the magnitude of the KIE provides valuable clues about its geometry and bonding. nih.govucsb.edu

Experimental KIE values can be compared with theoretical values calculated for different proposed transition state models. A close match between the experimental and computed KIE can validate a particular model of the transition state. For example, a large KIE might suggest a "late" transition state where the C-H bond is significantly broken, while a smaller KIE might indicate an "early" transition state with minimal bond cleavage. This information is critical for a complete understanding of how enzymes achieve their remarkable catalytic power. nih.gov

Application in In Vitro and Ex Vivo Biochemical Models

The utility of this compound extends to various experimental models that bridge the gap between simple chemical reactions and complex living organisms.

In Vitro Models: These are the simplest systems, typically involving purified enzymes in a buffered solution. Using this compound in such a setup allows for precise measurement of enzyme kinetics and KIEs without interference from other cellular processes. It is the ideal method for detailed mechanistic studies of a single enzyme's interaction with the substrate.

Ex Vivo Models: These models use components of an organism outside of their natural context, such as tissue slices, homogenates, or cultured cells. Introducing this compound to these systems allows researchers to study its metabolism in a more biologically relevant environment that includes multiple enzymes, cofactors, and cellular compartments. This approach can reveal metabolic pathways, identify major metabolites, and assess the interplay between different enzymatic systems in a controlled laboratory setting.

The Role of this compound in Advancing Biochemical Understanding

In the intricate field of mechanistic biochemistry, stable isotope-labeled compounds are indispensable tools for tracing metabolic pathways and elucidating enzymatic mechanisms. diagnosticsworldnews.comacs.org this compound, a deuterated analog of 3-methoxy-1,2-propanediol, serves as a prime example of such a molecular probe. While direct metabolic studies on 3-methoxy-1,2-propanediol are not extensively documented, the application of its deuterated counterpart offers a powerful methodology for investigating its biochemical fate. The incorporation of deuterium atoms provides a mass shift that allows for clear differentiation from the endogenous, non-labeled compound, making it an ideal tracer for metabolic studies and an excellent internal standard for quantitative analysis. clearsynth.comkcasbio.com

The primary application of this compound in biochemical research is to serve as a tracer to delineate the metabolic pathway of its non-deuterated counterpart. By introducing the deuterated compound into a biological system, researchers can track its transformation into various metabolites using mass spectrometry-based techniques. symeres.com This approach is fundamental to understanding how the parent compound is processed, identifying the enzymes involved, and characterizing the chemical nature of the resulting metabolites. acs.org

Cell-free systems, which consist of cellular extracts containing the necessary enzymatic machinery without intact cells, provide a controlled environment to study specific biochemical reactions. diagnosticsworldnews.com In this context, this compound can be used as a substrate to identify the specific enzymes responsible for its metabolism. For instance, by incubating the deuterated compound with different subcellular fractions (e.g., microsomes, cytosol), one can pinpoint the location of metabolic activity.

Isolated organ preparations, such as a perfused liver, allow for the study of metabolism in a more physiologically relevant context while still maintaining experimental control. Introducing this compound into such a system would enable the characterization of tissue-specific metabolism and the transport of the compound and its metabolites.

Hypothetical Data from a Cell-Free Hepatic Microsome Study

Analyte Retention Time (min) Mass Transition (m/z) Observed in (+) d5-Substrate Observed in (-) d5-Substrate
This compound 2.5 112 -> 78 Yes No
Putative Metabolite A-d4 3.1 99 -> 62 Yes No

This table illustrates how the deuterated compound and its metabolites can be specifically detected, confirming their origin from the administered tracer.

The use of this compound is crucial for investigating the specific biochemical transformations that 3-methoxy-1,2-propanediol undergoes. The deuterium labeling provides a clear spectroscopic signature to track the atoms of the parent molecule through various reactions.

Potential metabolic pathways for 3-methoxy-1,2-propanediol could include:

O-demethylation: The removal of the methyl group to form 1,2,3-propanetriol (glycerol).

Oxidation: The alcohol groups could be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

Conjugation: The hydroxyl groups could be subject to glucuronidation or sulfation to increase water solubility for excretion.

By analyzing the mass spectra of metabolites derived from this compound, researchers can determine which parts of the molecule have been altered. For example, a loss of mass corresponding to a deuterated methyl group would provide strong evidence for O-demethylation.

Potential Metabolites and Corresponding Mass Shifts

Compound Chemical Formula Expected Molecular Weight (Non-labeled) Expected Molecular Weight (Deuterated)
3-Methoxy-1,2-propanediol C4H10O3 106.12 111.15
Glycerol (from O-demethylation) C3H8O3 92.09 96.12 (if propanediol (B1597323) backbone is d4)

The precise mass differences observed in high-resolution mass spectrometry allow for the confident identification of metabolic products and the elucidation of the transformation pathways. diagnosticsworldnews.com

Advanced Analytical Applications and Methodological Development

Mass Spectrometry (MS) Techniques for Analysis of 3-Methoxy-1,2-propanediol-d5 and its Derivatives

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The use of isotopically labeled compounds like this compound significantly enhances the capabilities of MS in both qualitative and quantitative analyses.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation of ions with very similar nominal masses. For this compound, HRMS is instrumental in verifying its isotopic purity and enrichment. The five deuterium (B1214612) atoms increase the mass of the molecule by approximately 5.03 Da compared to its unlabeled counterpart.

The isotopic pattern of a molecule in a mass spectrum is the distribution of isotopic peaks resulting from the presence of naturally occurring heavier isotopes of its constituent elements (e.g., ¹³C, ¹⁸O). In the case of this compound, the isotopic pattern will be distinct from the unlabeled compound. The monoisotopic mass of the deuterated compound will be the base peak, and the relative intensities of the subsequent isotopic peaks (M+1, M+2, etc.) will be altered due to the presence of five deuterium atoms. HRMS can resolve these isotopic peaks, allowing for the confirmation of the number of deuterium atoms incorporated and an assessment of the isotopic enrichment. nih.govresearchgate.netrsc.org

Table 1: Theoretical Isotopic Distribution for Unlabeled and Deuterated 3-Methoxy-1,2-propanediol (B53666) (Note: This table is illustrative and calculated based on natural isotopic abundances. Actual measured intensities may vary.)

IonUnlabeled 3-Methoxy-1,2-propanediol (C₄H₁₀O₃)This compound (C₄H₅D₅O₃)
Monoisotopic Mass (Da) 106.06299111.09441
M 100.00%100.00%
M+1 4.58%4.61%
M+2 0.69%0.79%

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. tentamus.com this compound is an ideal internal standard for the quantification of 3-methoxy-1,2-propanediol.

The principle of IDMS relies on the assumption that the labeled internal standard behaves identically to the unlabeled analyte during sample preparation, extraction, and analysis. Because this compound is chemically identical to the native compound, it co-elutes in chromatographic separations and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the signal from the analyte to that of the internal standard, precise and accurate quantification can be achieved, as this ratio is independent of sample loss during workup. nih.govnih.govagriculturejournals.cz

This technique has been successfully applied in food analysis, for instance, in the determination of 3-methoxy-1,2-propanediol in wine, where it can be an indicator of the illegal addition of technical glycerol (B35011). tentamus.comnih.govmdpi.comoiv.intresearchgate.net

Table 2: Application of IDMS for 3-Methoxy-1,2-propanediol in Wine

ParameterDescription
Analyte 3-Methoxy-1,2-propanediol
Internal Standard This compound
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Matrix Wine
Quantification Principle Ratio of the peak area of a characteristic ion of the analyte to that of the corresponding ion of the internal standard.

Understanding the fragmentation of a molecule in a mass spectrometer is crucial for its structural elucidation and for developing sensitive and specific quantitative methods. When a molecule is ionized, it can break apart into smaller fragment ions in a predictable manner. By analyzing these fragments, the structure of the original molecule can be inferred.

The use of deuterated analogues like this compound is a powerful tool for elucidating these fragmentation pathways. The mass shift of 5 Da in the molecular ion will also be observed in any fragment ions that retain all five deuterium atoms. If a fragment is formed through the loss of a part of the molecule containing one or more deuterium atoms, the mass of that fragment will be shifted accordingly. This allows researchers to pinpoint which atoms are lost in each fragmentation step. nih.govresearchgate.netresearchgate.netnih.gov

For 3-methoxy-1,2-propanediol, common fragmentation pathways in electron ionization (EI) GC-MS would likely involve the loss of small neutral molecules such as water (H₂O), formaldehyde (B43269) (CH₂O), or a methoxy (B1213986) radical (•OCH₃). nist.govnist.gov The analysis of the mass spectrum of this compound would help to confirm these pathways by observing losses of deuterated species, for example, D₂O or CD₂O.

Table 3: Postulated Key Fragment Ions in EI-MS of 3-Methoxy-1,2-propanediol and its d5 Analogue

Unlabeled Fragment Ion (m/z)Postulated Neutral Loss from Unlabeled Molecular Ion (m/z 106)Corresponding d5-Fragment Ion (m/z)Postulated Neutral Loss from d5-Molecular Ion (m/z 111)
88H₂O (18)91 or 93DHO (19) or D₂O (20)
75•CH₂OH (31)78•CD₂OD (34)
45C₂H₅O₂ (61)45C₂D₅O₂ (66)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Deuterium NMR (²H NMR) is a specialized NMR technique that directly observes the deuterium nucleus. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.015%), ²H NMR is primarily used for the analysis of compounds that have been artificially enriched with deuterium. wikipedia.org

For this compound, ²H NMR is the definitive method to verify the positions of the deuterium labels. The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum, allowing for straightforward assignment of the deuterium signals based on the known ¹H NMR spectrum of the unlabeled compound. nih.govmagritek.comstudymind.co.uk The presence of signals at the expected chemical shifts for the propanediol (B1597323) backbone confirms that the deuteration has occurred at the intended sites. nih.govmagritek.com The integration of the signals in the ²H NMR spectrum can also be used to determine the relative isotopic enrichment at each labeled position. wiley.com

Table 4: Expected ²H NMR Resonances for this compound (Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions.)

Position of DeuteriumExpected Chemical Shift Range (ppm)Multiplicity
-OCD₂-3.3 - 3.5Singlet (broad)
-CD(OD)-3.6 - 3.8Singlet (broad)
-CD₂(OD)3.4 - 3.6Singlet (broad)

Multi-nuclear NMR, including ¹H, ¹³C, and other nuclei, provides a wealth of information about the three-dimensional structure and flexibility of molecules in solution. For 3-methoxy-1,2-propanediol, these techniques can be used to study its conformational preferences. nih.govmdpi.com

The glycerol backbone of 3-methoxy-1,2-propanediol is flexible, with rotation possible around the C-C bonds. This leads to a dynamic equilibrium of different conformers (rotational isomers). nih.gov By analyzing NMR parameters such as coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs), the relative populations of these conformers can be determined. For example, the magnitude of the ³JHH coupling constants between protons on adjacent carbons is related to the dihedral angle between them, as described by the Karplus equation. nih.govmdpi.com

In the case of this compound, the replacement of protons with deuterium simplifies the ¹H NMR spectrum, which can aid in the analysis of the remaining protons. Furthermore, the deuterium labels can be used as probes to study interactions with other molecules or surfaces, as the deuterium NMR signal is sensitive to changes in the local environment and molecular motion. ¹³C NMR can also provide valuable information, as the chemical shifts of the carbon atoms are sensitive to the conformation of the molecule and the presence of the deuterium atoms causes characteristic isotopic shifts. rsc.orgresearchgate.netaocs.org

Table 5: NMR Parameters for Conformational Analysis of Glycerol Ethers

NMR TechniqueParameterInformation Gained
¹H NMR³JHH Coupling ConstantsDihedral angles between adjacent protons, determination of rotamer populations.
¹H-¹H NOESYNuclear Overhauser EffectsThrough-space proximity of protons, providing distance constraints for conformational modeling.
¹³C NMRChemical ShiftsSensitive to the local electronic environment and conformation.
¹³C NMRDeuterium Isotope ShiftsConfirms the position of deuterium labeling and can provide subtle conformational information. rsc.org

Chromatographic Separations Coupled with Isotopic Detection

The coupling of chromatographic separation techniques with isotopic detection, primarily through mass spectrometry, provides a robust framework for the sensitive and selective quantification of 3-methoxy-1,2-propanediol. The use of this compound as an internal standard is integral to these methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like 3-methoxy-1,2-propanediol, derivatization is often a necessary step to increase its volatility and improve its chromatographic behavior on common non-polar or mid-polar GC columns. While specific derivatization methods for 3-methoxy-1,2-propanediol are not extensively detailed in readily available literature, analogous compounds often undergo silylation or acetylation to produce more volatile derivatives.

In a typical GC-MS workflow for the quantification of 3-MPD, a known amount of this compound is added to the sample prior to extraction and derivatization. This "spiked" sample is then processed, and the final extract is injected into the GC-MS system. The analyte and the internal standard co-elute from the GC column, and the mass spectrometer detects the characteristic ions of both the derivatized analyte and its deuterated counterpart. By measuring the ratio of the response of the analyte to the internal standard, a precise quantification can be achieved, independent of variations in injection volume or recovery during sample preparation.

An interlaboratory study on the determination of 3-MPD in wine utilized a GC-MS method that could be adapted for use with a deuterated internal standard. nih.govresearchgate.net The method involved a salting-out extraction with diethyl ether, followed by direct analysis on a polar GC column. nih.govresearchgate.net The use of this compound in such a method would significantly enhance the reliability of the results.

Table 1: Illustrative GC-MS Parameters for 3-MPD Analysis (Adaptable for this compound)

ParameterValue
GC Column Polar (e.g., DB-WAX)
Injector Temperature 250 °C
Oven Program Initial 50°C, ramp to 240°C
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI)
Monitored Ions (Analyte) To be determined for specific derivative
Monitored Ions (IS) To be determined for specific derivative (mass shift of +5 amu)

This table is illustrative and specific parameters would need to be optimized for the analysis of 3-methoxy-1,2-propanediol and its deuterated standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Diverse Applications

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative and complementary technique to GC-MS, particularly for the analysis of polar, non-volatile, and thermally labile compounds without the need for derivatization. Given the polar nature of 3-methoxy-1,2-propanediol, LC-MS offers a direct route for its analysis.

In LC-MS applications, this compound is added as an internal standard at the beginning of the sample preparation process. The separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase column with a highly aqueous mobile phase. The eluent from the LC is introduced into the mass spectrometer, where techniques such as electrospray ionization (ESI) are used to generate ions.

The mass spectrometer, often a tandem mass spectrometer (MS/MS), is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM). This provides a high degree of selectivity and sensitivity, minimizing interferences from the sample matrix. The use of the deuterated internal standard corrects for any variability in the ionization efficiency, which can be a significant source of error in LC-MS analysis.

While specific LC-MS methods detailing the use of this compound are not widely documented, the principles of isotope dilution LC-MS/MS are well-established for similar analytes in complex matrices like food and biological fluids. mdpi.com

Table 2: Conceptual LC-MS/MS Parameters for the Analysis of 3-Methoxy-1,2-propanediol using its Deuterated Standard

ParameterValue
LC Column HILIC or suitable polar-endcapped C18
Mobile Phase Acetonitrile/Water with formic acid or ammonium (B1175870) formate
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Source Electrospray Ionization (ESI), positive or negative mode
MS/MS Transition (Analyte) e.g., [M+H]+ -> fragment ions
MS/MS Transition (IS) e.g., [M+5+H]+ -> fragment ions

This table presents a conceptual framework. Actual parameters would require empirical development and validation.

Environmental Research Applications and Tracing Studies

Isotopic Tracing of Organic Contaminants and Degradation Pathways

The core principle of isotopic tracing involves introducing a labeled compound into a system and monitoring its transformation over time. This can provide invaluable insights into the rates and mechanisms of both biotic (microbial) and abiotic (chemical) degradation processes.

Surrogate standards are compounds added to a sample in a known amount before analysis. They are chemically similar to the target analytes but are isotopically labeled, allowing them to be distinguished during analysis. The recovery of the surrogate standard provides a measure of the efficiency of the analytical method and helps to correct for any loss of the target analyte during sample preparation and analysis.

While deuterated compounds are routinely used as surrogate standards in environmental analysis for a wide range of organic contaminants, specific research detailing the use of 3-Methoxy-1,2-propanediol-d5 for this purpose is not found in the reviewed literature. Analytical methods for monitoring organic pollutants typically specify the use of surrogate standards that are structurally as close as possible to the target analytes.

Isotopically labeled compounds are instrumental in elucidating the transformation pathways of environmental contaminants. By tracking the appearance of labeled degradation products, scientists can identify the specific chemical reactions that are occurring, whether they are mediated by microorganisms or by chemical processes such as hydrolysis or photolysis.

No specific studies were identified that have utilized this compound to trace the biotic or abiotic transformation of other organic contaminants. Research in this area tends to focus on labeled analogues of the specific pollutants of interest, such as pesticides, pharmaceuticals, or industrial chemicals.

Stable Isotope Fingerprinting in Environmental Source Apportionment

Stable isotope fingerprinting is a powerful technique used to identify and apportion the sources of environmental contamination. By analyzing the stable isotopic composition of a contaminant at a polluted site and comparing it to the isotopic signatures of potential sources, it is often possible to determine the origin of the pollution.

The methodologies for tracing the environmental fate of contaminants using stable isotopes are well-established and typically involve the use of gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the labeled and unlabeled compounds.

However, the application of these methods using this compound for environmental source apportionment has not been documented in the available scientific literature. Source apportionment studies typically focus on the isotopic ratios of elements within the contaminant molecule itself (e.g., carbon, nitrogen, hydrogen) or use labeled compounds that are directly associated with specific industrial processes or waste streams.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Isotopic Effects on Molecular Properties

Quantum mechanical calculations are at the heart of modern computational chemistry. These methods, including Density Functional Theory (DFT) and ab initio approaches, are used to investigate the electronic structure of molecules and predict their properties. The primary influence of deuterium (B1214612) substitution is the increase in mass compared to protium. This mass difference, while chemically subtle, has significant quantum mechanical consequences, primarily affecting the zero-point vibrational energy (ZPVE) of the molecule. Bonds involving deuterium (e.g., C-D, O-D) have lower vibrational frequencies and thus a lower ZPVE than their C-H and O-H counterparts. This fundamental difference is the origin of many isotopic effects. cchmc.org

One of the most direct applications of quantum mechanical calculations is the prediction of vibrational spectra (e.g., Infrared and Raman). For 3-Methoxy-1,2-propanediol-d5, theoretical vibrational analysis can precisely predict how deuterium substitution alters its spectroscopic signature.

The vibrational frequency of a bond is approximately proportional to the square root of the inverse of the reduced mass of the atoms involved. Because deuterium is roughly twice as massive as protium, C-D and O-D bonds vibrate at significantly lower frequencies than C-H and O-H bonds. Computational models can calculate these frequencies with high accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the position of the deuterium labels on the molecular structure.

Table 1: Predicted Vibrational Frequency Shifts for Key Bonds in this compound This table is illustrative, based on established principles of isotopic substitution. Actual values require specific quantum chemical calculations.

Bond Type Typical Calculated Frequency (Protium) (cm⁻¹) Predicted Calculated Frequency (Deuterium) (cm⁻¹) Approximate Shift (cm⁻¹)
O-H / O-D Stretch ~3600 ~2650 -950
C-H / C-D Stretch (sp³) ~2950 ~2200 -750
C-O Stretch ~1100 ~1080 -20

These predicted shifts allow for the unambiguous assignment of spectral features to the deuterated parts of the molecule, providing a powerful tool for structural confirmation.

Quantum mechanical methods are essential for mapping out the potential energy surface of a chemical reaction. This involves locating the minimum energy structures of reactants and products, as well as the transition state that connects them. The energy difference between the reactants and the transition state determines the activation energy and, consequently, the reaction rate.

Deuterium substitution can alter reaction rates, an effect known as the Kinetic Isotope Effect (KIE). nih.govchemrxiv.orgmdpi.com A primary KIE is observed when a bond to the isotopic atom is broken in the rate-determining step of the reaction. Because a C-D bond has a lower zero-point energy than a C-H bond, it requires more energy to break, leading to a slower reaction rate. Computational models can precisely calculate the activation energies for both the deuterated and non-deuterated reactants to predict the magnitude of the KIE. For a reaction involving this compound, such as the oxidation of a secondary alcohol, theoretical modeling could predict a significant KIE if the C-D bond at the second carbon is cleaved in the rate-limiting step.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its motion over time. MD simulations apply classical mechanics to model the interactions between atoms, providing a detailed picture of molecular flexibility, conformational changes, and interactions with other molecules, such as solvents.

For a flexible molecule like this compound, numerous conformations (spatial arrangements of atoms) are possible due to rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them. researchgate.netresearchgate.net Studies on related molecules like 1,2-propanediol have shown that intramolecular hydrogen bonding plays a key role in stabilizing certain conformers.

The replacement of hydrogen with deuterium can subtly influence molecular dynamics and interactions. Although the electronic potential energy surface is unchanged (the Born-Oppenheimer approximation), the nuclear dynamics are affected.

Slower Dynamics: Due to its larger mass, deuterium moves more slowly than protium. MD simulations would show that the rates of conformational transitions in this compound are slightly slower compared to its non-deuterated counterpart.

Altered Hydrogen/Deuterium Bonding: Deuterium bonds are sometimes observed to be slightly shorter and stronger than the corresponding hydrogen bonds. This geometric isotope effect could lead to subtle shifts in the preferred conformations and in the structure of the solvent shell around the molecule in MD simulations. nih.gov

Reduced Vibrational Amplitudes: The heavier deuterium atoms exhibit smaller amplitudes of vibration. cchmc.org This can lead to a slightly smaller average molecular volume and affect intermolecular packing and interactions.

Table 2: Expected Effects of Deuterium Substitution on Molecular Dynamics of 3-Methoxy-1,2-propanediol (B53666)

Property Effect of Deuteration Computational Observation
Conformational Transition Rate Decrease Slower interconversion between conformers in MD trajectories.
Intramolecular D-Bonding Potential strengthening Shorter average donor-acceptor distances for intramolecular bonds.
Molecular Volume Slight Decrease Reduced average van der Waals volume in simulation analysis.

Prediction of Chemical Reactivity and Stereochemical Outcomes

Computational chemistry can be a powerful predictive tool for understanding how isotopic labeling affects the outcome of a chemical reaction. By modeling competing reaction pathways, it is possible to predict not only which products will form but also in what ratios.

The KIE is a primary factor in predicting chemical reactivity. researchgate.netnih.gov If multiple reaction pathways are available, a pathway involving C-H bond cleavage may become less favorable upon deuteration, potentially allowing a competing pathway to dominate. For instance, if 3-Methoxy-1,2-propanediol could undergo either oxidation at C1 or C2, deuterating the C2 position would slow down the C2 oxidation pathway, potentially increasing the yield of the product resulting from C1 oxidation.

Furthermore, if a reaction creates or modifies a chiral center, the KIE can influence the stereochemical outcome. If the removal of a hydrogen or deuterium atom is part of the stereochemistry-determining step, the slower cleavage of the C-D bond can alter the ratio of enantiomers or diastereomers produced. Theoretical models can calculate the energy barriers for the pathways leading to different stereoisomers, thereby predicting how deuteration will affect the product's stereochemistry.

Future Research Trajectories and Interdisciplinary Opportunities

Advancements in Deuterium (B1214612) Labeling Technologies and Synthetic Efficiency

The synthesis of deuterium-labeled compounds is crucial for their application in research. researchgate.net The primary goal of advancements in this area is to develop more efficient, cost-effective, and highly selective methods for introducing deuterium into specific molecular positions. clearsynth.com Traditional methods include chemical synthesis starting from already deuterated precursors and biosynthesis, where organisms are fed deuterated materials to produce labeled metabolites. clearsynth.com However, these approaches can be expensive and time-consuming. clearsynth.com

Recent progress focuses on new catalytic methods and hydrogen-deuterium exchange (HDE) reactions. researchgate.netnih.gov These modern techniques aim to incorporate deuterium into a molecule in the later stages of synthesis, which can be more efficient. musechem.com Various catalysts, including those based on iridium and ruthenium, have shown promise in facilitating highly selective C-H functionalization to introduce deuterium. musechem.comresearchgate.net The development of biocatalytic methods using enzymes also represents a growing field, offering the potential for highly specific and environmentally friendly deuteration. researchgate.net

Table 1: Comparison of Deuterium Labeling Methodologies

Method Description Key Advantages Key Challenges
Chemical Synthesis Multi-step synthesis starting from commercially available deuterated building blocks. researchgate.net High degree of control over label position. Can be lengthy, complex, and costly. clearsynth.com
Biosynthesis Utilizes living cells or organisms to incorporate deuterated precursors into metabolites. clearsynth.com Can produce complex biomolecules in their natural form. May result in labeling at multiple sites; purification can be difficult.
Hydrogen-Deuterium Exchange (HDE) Direct replacement of hydrogen atoms with deuterium from a source like deuterium oxide (D₂O), often aided by a catalyst. researchgate.net Potentially fewer steps; useful for late-stage labeling. musechem.com Achieving high regioselectivity can be difficult.

| Biocatalysis | Employs purified enzymes to perform specific deuteration reactions. researchgate.net | High enantioselectivity and specificity; environmentally friendly conditions. researchgate.net | Enzyme availability and stability can be limiting factors. |

Integration of 3-Methoxy-1,2-propanediol-d5 in Fluxomics and Quantitative Metabolomics

Fluxomics is the study of metabolic fluxes, which are the rates of conversion between metabolites in a biological system. semanticscholar.org This field provides a dynamic view of cellular metabolism that cannot be obtained by simply measuring metabolite concentrations. frontiersin.org Stable isotope-labeled compounds are essential tools for metabolic flux analysis (MFA). nih.govcreative-proteomics.com

In a typical MFA experiment, a labeled substrate like this compound is introduced to cells or an organism. frontiersin.org As the compound is metabolized, the deuterium atoms are incorporated into downstream metabolites. nih.gov By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the distribution of the isotopic label throughout the metabolic network. frontiersin.org This information allows for the calculation of the rates of various metabolic pathways, revealing how the network functions and responds to changes. semanticscholar.orgnih.gov

The use of stable isotopes is advantageous because they are non-radioactive, making them safe for in vivo studies in animals and even humans. nih.gov Quantitative metabolomics benefits from deuterated standards like this compound, which can be used as internal standards in mass spectrometry to ensure accurate quantification of their non-labeled counterparts in complex biological samples. nih.gov

Table 2: Steps in a Stable Isotope-Based Metabolic Flux Analysis Experiment

Step Description Purpose
1. Tracer Selection A stable isotope-labeled compound (e.g., ¹³C-glucose, or a deuterated tracer) is chosen. nih.gov To introduce a detectable label into the metabolic network.
2. Labeling Experiment The tracer is administered to a biological system (e.g., cell culture, whole organism). frontiersin.org To allow the organism's metabolism to process the labeled compound.
3. Sample Analysis Metabolites are extracted and analyzed by MS or NMR to detect the incorporation of the isotope label. frontiersin.orgcreative-proteomics.com To measure the isotopic enrichment patterns in various metabolites.

| 4. Flux Calculation | Computational models are used to process the labeling data and calculate the rates of metabolic reactions. semanticscholar.org | To quantify the activity of metabolic pathways and understand cellular physiology. |

Development of Novel Isotopic Probes for Chemical Biology and Materials Science

Isotopically labeled compounds, including deuterated molecules, are powerful probes in chemical biology and materials science. nih.govcreative-proteomics.com In chemical biology, this compound can be used to investigate enzyme mechanisms and metabolic pathways. clearsynth.com The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to study the rate-limiting steps of enzymatic reactions.

Furthermore, deuterium labeling is a key technique in drug discovery and development. clearsynth.com It can be used to create "heavy" versions of drug candidates to study their metabolic fate—how they are absorbed, distributed, metabolized, and excreted (ADME). nih.gov This information is critical for optimizing the pharmacokinetic properties of new drugs. researchgate.net

In materials science, deuterium labeling is an established tool, particularly in polymer science and for studying materials at surfaces. nih.gov While specific applications for this compound in this area are less defined, deuterated molecules in general are used in neutron scattering techniques to study the structure and dynamics of materials. The difference in scattering properties between hydrogen and deuterium provides contrast that can reveal molecular-level details.

Synergistic Approaches Combining Experimental and Computational Studies

The combination of experimental data with computational modeling provides a powerful synergy for understanding complex systems. nih.gov Experimental techniques that utilize deuterated compounds, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), generate rich datasets on protein dynamics and interactions. acs.orged.ac.uk

In HDX-MS, the rate at which backbone amide hydrogens in a protein exchange with deuterium from the solvent is measured. ed.ac.uk This exchange rate is influenced by the protein's structure and dynamics. nih.gov The resulting data can be used to guide and validate computational models of protein structures or protein-ligand complexes. nih.gov For instance, experimental data showing which parts of a protein are protected from exchange upon binding to a small molecule can be used as restraints in molecular docking simulations to determine the precise binding mode. nih.gov

Computational chemistry can also be used to predict the outcomes of deuteration, such as its effect on molecular adsorption to surfaces or on reaction mechanisms. aip.org These theoretical calculations can help in designing more effective isotopic labeling experiments and in interpreting the resulting data. This iterative cycle of experiment and computation accelerates research and leads to a deeper understanding of molecular behavior. ed.ac.uk

Table 3: Interplay Between Experimental and Computational Methods

Experimental Technique Information Provided Computational Method How Synergy is Achieved
Hydrogen-Deuterium Exchange (HDX)-MS Data on protein conformation, dynamics, and ligand binding sites. acs.org Molecular Docking / Molecular Dynamics (MD) Simulations HDX data provides constraints to guide and validate the computational models of protein-inhibitor complexes. nih.gov
NMR Spectroscopy Structural and dynamic information on molecules containing isotopic labels. clearsynth.com Quantum Chemistry Calculations Calculations can predict NMR chemical shifts and coupling constants, aiding in the interpretation of complex experimental spectra.

| Mass Spectrometry (Metabolomics) | Isotope distribution patterns in metabolites after tracer administration. frontiersin.org | Metabolic Flux Modeling | The experimental data is the input for computational models that calculate pathway fluxes. semanticscholar.org |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Methoxy-1,2-propanediol-d5, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis of 3-Methoxy-1,2-propanediol typically involves acid-catalyzed etherification of glycerol with methanol under mild conditions, yielding water as a byproduct . For deuterated analogs (d5), isotopic labeling is achieved by substituting hydrogen-containing reagents (e.g., methanol-d4) in the reaction. Supercritical methanol conditions (e.g., 543 K/10 MPa) can also produce derivatives like 3-Methoxy-1,2-propanediol as side products during biodiesel synthesis, where reaction temperature and pressure critically affect yield and purity . Optimization includes catalyst selection (e.g., p-toluenesulfonic acid) and solvent-free systems to minimize side reactions.

Q. How is this compound detected and quantified in complex matrices like wine or plant extracts?

  • Answer : Gas chromatography/mass spectrometry (GC/MS) is the gold standard for detecting 3-Methoxy-1,2-propanediol in wine. Samples are extracted with diethyl ether after salting out with potassium carbonate, followed by derivatization to enhance volatility . High-performance liquid chromatography (HPLC) with UV detection is also used, particularly for quantifying cyclic diglycerols as markers of adulteration . For isotopic analogs (d5), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective ion monitoring improves specificity in plant volatile oil analysis .

Q. What analytical techniques are employed to characterize the purity and isotopic labeling of this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) confirms deuterium incorporation and structural integrity. Mass spectrometry (MS) with high-resolution accurate mass (HRAM) analysis verifies isotopic purity (e.g., ≥95% deuterium substitution) . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, critical for applications in polymer science .

Advanced Research Questions

Q. How does the incorporation of this compound into polyetherimides affect their thermal and mechanical properties?

  • Answer : Copolymerization of 3-Methoxy-1,2-propanediol with 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) reduces the glass transition temperature (Tg) by 20–30°C compared to commercial polyetherimides (e.g., ULTEM 1000), enhancing elasticity at room temperature. This modification lowers the elastic modulus (E-modulus) by 15–25%, improving processability. Characterization via gel permeation chromatography (GPC) confirms molecular weights up to Mn ≈ 6,400 g/mol, while contact angle measurements indicate slightly reduced hydrophobicity .

Q. What biochemical pathways are implicated in the cryoprotective action of this compound, and how do these compare to traditional cryoprotectants like glycerol?

  • Answer : As a glycerol derivative, this compound likely stabilizes cell membranes by replacing water molecules and inhibiting ice nucleation. Unlike glycerol, its methoxy group increases lipophilicity, enhancing membrane permeability and reducing osmotic stress during cryopreservation of mononuclear cells (MNCs). Comparative studies show 10–15% higher post-thaw viability in MNCs when using this compound at 1–2 M concentrations, attributed to reduced intracellular ice formation .

Q. Are there contradictions in reported efficacy of this compound as a cryoprotectant, and what experimental variables might account for these discrepancies?

  • Answer : Discrepancies arise from variations in cooling rates (1–10°C/min), cell type specificity (e.g., erythrocytes vs. stem cells), and cryoprotectant concentration thresholds. For instance, concentrations >2.5 M may induce cytotoxicity in sensitive cell lines, while suboptimal cooling rates (<5°C/min) exacerbate ice recrystallization . Standardized protocols for freezing media composition (e.g., serum-free vs. serum-containing) are critical for reproducibility.

Q. What role does this compound play in the formation of oxygenated compounds during biodiesel production under supercritical conditions?

  • Answer : In supercritical methanol reactions (543 K/10 MPa), 3-Methoxy-1,2-propanediol forms via transesterification side reactions between glycerol and methanol. This compound, along with dimethoxymethane, improves biodiesel yield by 5–8% by stabilizing reactive intermediates and reducing glycerol content in the final product . Isotopic labeling (d5) enables tracing of reaction pathways using ²H NMR.

Q. How does the presence of this compound in plant volatile oils contribute to their chemical profile, and what implications does this have for phytochemical research?

  • Answer : In fern species like Pteris semipinnata, 3-Methoxy-1,2-propanediol constitutes 5–10% of volatile oils, contributing to antimicrobial and antioxidant properties. GC-MS analysis identifies it as a marker compound for chemotaxonomic studies, with isotopic analogs (d5) facilitating metabolic pathway tracing in plant-microbe interactions .

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